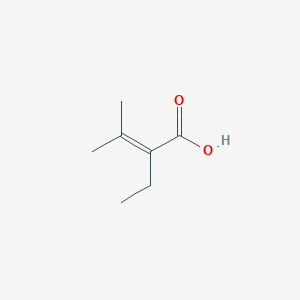
2-Ethyl-3-methylbut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methylbut-2-enoic acid is an organic compound with the molecular formula C7H12O2 It is a branched-chain unsaturated carboxylic acid, characterized by the presence of both an ethyl and a methyl group attached to a butenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-methylbut-2-enoic acid can be achieved through several methods. One common approach involves the base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate, which is highly stereoselective and results in the formation of ethyl (E)-3-ethoxy-2-methylbut-2-enoate . This intermediate can then be hydrolyzed to yield the desired acid.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of branched olefins or the isomerization of normal olefins and alkenes . These processes are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3-methylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters and amides.
Applications De Recherche Scientifique
2-Ethyl-3-methylbut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound serves as a precursor in the biosynthesis of various natural products and metabolites.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals, including flavors, fragrances, and agrochemicals
Mécanisme D'action
The mechanism of action of 2-ethyl-3-methylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can donate a proton (H+) to form a carboxylate anion, which can then participate in various biochemical reactions. The compound’s unsaturated nature allows it to undergo addition reactions, forming new bonds and structures. These properties make it a versatile intermediate in both chemical and biological processes .
Comparaison Avec Des Composés Similaires
3-Methylbut-2-enoic acid: A methyl-branched fatty acid with similar structural features.
2-Butenoic acid, 3-methyl-, methyl ester: An ester derivative with comparable reactivity.
2-Butenoic acid, 3-methyl-, 3-methylbutyl ester: Another ester with similar chemical properties.
Uniqueness: 2-Ethyl-3-methylbut-2-enoic acid stands out due to its unique combination of an ethyl and a methyl group on the butenoic acid backbone. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
60582-21-0 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2-ethyl-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h4H2,1-3H3,(H,8,9) |
Clé InChI |
SUAWXOQFWMLUMR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



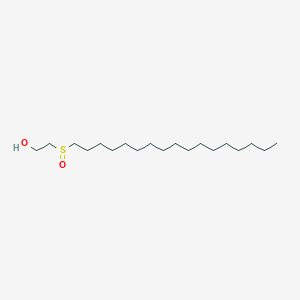

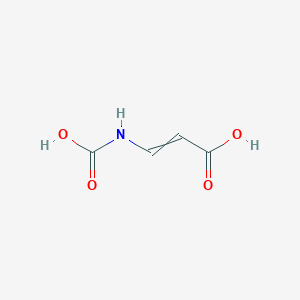
![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)


![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)

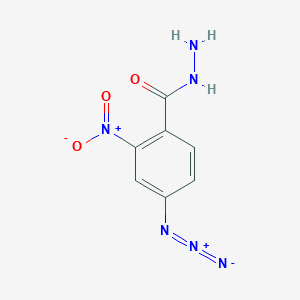

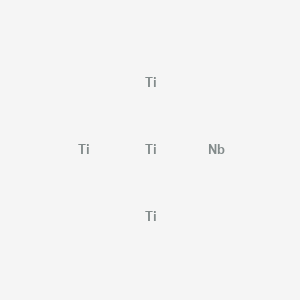
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)
